molecular formula C16H13FN4OS B2477471 N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034552-48-0

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2477471
CAS No.: 2034552-48-0
M. Wt: 328.37
InChI Key: KDXVGAFLWRKSNG-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of a benzothiophene ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the benzothiophene and azetidine intermediates. The benzothiophene ring can be synthesized through a cyclization reaction involving sulfur reagents and 1,3-enynes . The azetidine ring is often formed via a cyclization reaction of appropriate precursors under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the benzothiophene or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications in different fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-11-2-3-13-10(6-11)7-14(23-13)15(22)21-8-12(9-21)20-16-18-4-1-5-19-16/h1-7,12H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVGAFLWRKSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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